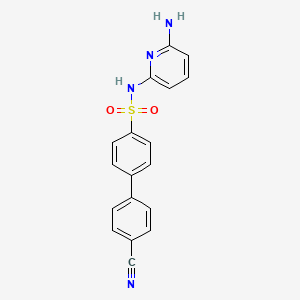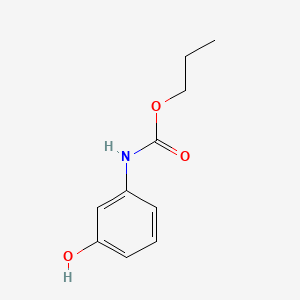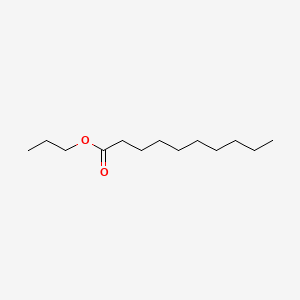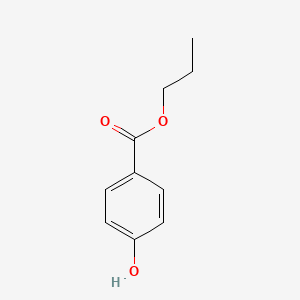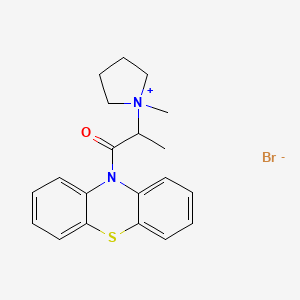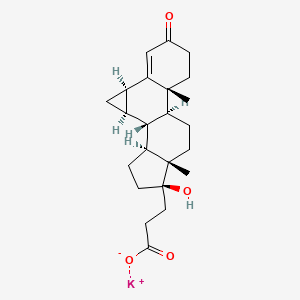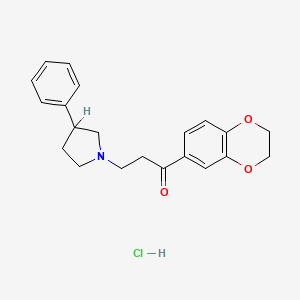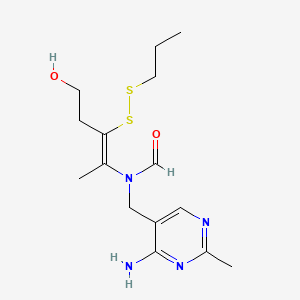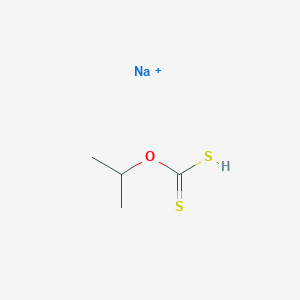
Proxan-sodium
Overview
Description
Proxan-sodium, also known as Sodium isopropyl xanthate, is a compound with the molecular formula C4H7NaOS2 . It has a molecular weight of 158.2 g/mol .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, isopropyl alcohol reacts with sodium at 65°C for 3 hours in an inert atmosphere. In the second stage, carbon disulfide is added and the reaction continues for 1 hour .Molecular Structure Analysis
The IUPAC name for this compound is sodium;propan-2-yloxymethanedithioate . The InChI is InChI=1S/C4H8OS2.Na/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7);/q;+1/p-1 . The Canonical SMILES is CC©OC(=S)[S-].[Na+] .Physical And Chemical Properties Analysis
This compound is a compound with the molecular formula C4H7NaOS2 . It has a molecular weight of 158.2 g/mol .Scientific Research Applications
1. Sodium Channel Blocker Development
Raxatrigine, a sodium channel blocker, has a chemical structure related to Proxan-Sodium. It was initially developed as a central NaV1.3 blocker, targeting indications such as bipolar disorder, pain, and epilepsy. Later, its focus shifted to a peripheral NaV1.7 blocker for treating neuropathic pain. Its development history illustrates the evolving applications of sodium channel blockers in various medical conditions (Hesselink, 2017).
2. Cancer Research
Sodium butyrate, structurally similar to this compound, has shown potential as an anticancer drug. In a study involving prostate cancer DU145 cells, sodium butyrate was found to inhibit cell growth and induce apoptosis by up-regulating ANXA1 expression. This highlights the potential of sodium compounds in cancer research (Mu et al., 2013).
3. Role in Local Anesthetic Action
Research on local anesthetics interacting with sodium channels in squid giant axons provides insights into the mechanisms of action for these drugs. Understanding the interaction between sodium channels and local anesthetics, which may have structural similarities to this compound, can inform the development of more effective anesthetic agents (Cahalan, 1978).
4. Sodium MRI in Biomedical Applications
Sodium MRI, leveraging the properties of sodium ions, offers quantitative biochemical information on tissue viability and function. This technique, potentially enhanced by compounds like this compound, could improve the diagnosis and prognosis of various diseases (Madelin & Regatte, 2013).
Safety and Hazards
Proxan-sodium is harmful if swallowed and causes skin irritation . It is toxic to aquatic life with long-lasting effects . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gear, and avoiding release to the environment .
Mechanism of Action
Target of Action
Proxan-sodium, also known as Naproxen , is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
This compound exerts its anti-inflammatory action by reversibly inhibiting the COX enzymes . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, this compound disrupts the conversion of arachidonic acid to prostaglandins . This results in decreased inflammation and pain, as prostaglandins are key mediators of these processes .
Pharmacokinetics
This compound is characterized by rapid and complete absorption when administered orally . It is extensively bound to plasma proteins in a concentration-dependent manner . The drug is metabolized in the liver to inactive metabolites, primarily 6-O-desmethylnaproxen . The elimination half-life in adults is between 12 to 17 hours, and the drug is primarily excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound decreases the inflammatory response at the cellular level . This leads to a reduction in the symptoms of inflammation, such as swelling, redness, and pain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach . Additionally, the drug’s metabolism and excretion can be influenced by the individual’s liver and kidney function . It’s also worth noting that the drug’s action can be impacted by other medications the individual may be taking .
Biochemical Analysis
Biochemical Properties
Proxan-sodium plays a significant role in biochemical reactions, particularly in the flotation process of sulfide minerals. It acts as a collector, binding to the surface of sulfide minerals and making them hydrophobic, which allows them to be separated from other minerals through flotation . This compound interacts with various enzymes and proteins, including those involved in the metabolism of sulfur-containing compounds. The nature of these interactions involves the formation of complexes with metal ions, which can influence the activity of metalloproteins and metalloenzymes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways . Additionally, this compound can affect cellular metabolism by inhibiting enzymes involved in the detoxification of reactive sulfur species.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, including proteins and enzymes. This compound can bind to the active sites of enzymes, inhibiting their activity. For instance, it can inhibit the activity of enzymes involved in the metabolism of sulfur-containing compounds by forming complexes with metal ions at the enzyme’s active site . This inhibition can lead to the accumulation of reactive sulfur species, which can have various cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be stable under certain conditions, but it can degrade over time, especially in the presence of moisture and heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic oxidative stress and cellular damage. The stability and degradation of this compound can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a mild oxidative stress inducer, while at high doses, it can cause significant cellular damage and toxicity . Threshold effects have been observed, where low doses may not cause noticeable effects, but higher doses can lead to severe adverse effects, including liver and kidney damage. The toxic effects of this compound at high doses highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes and cofactors involved in the detoxification of reactive sulfur species. This compound can affect metabolic flux by inhibiting key enzymes in these pathways, leading to the accumulation of reactive intermediates . This can result in changes in metabolite levels and disruption of normal cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells through specific transporters and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function. For example, its accumulation in the mitochondria can lead to mitochondrial dysfunction and oxidative stress.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects. It can be targeted to the mitochondria, where it can induce mitochondrial dysfunction and oxidative stress . Additionally, this compound can undergo post-translational modifications that direct it to specific organelles, such as the endoplasmic reticulum or lysosomes. The subcellular localization of this compound is crucial for understanding its biochemical and cellular effects.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Proxan-sodium involves the reaction of 4-hydroxybenzoic acid with sodium hydroxide to form sodium 4-hydroxybenzoate, which is then reacted with 2-(diethylamino)ethyl chloride hydrochloride to form Proxan-sodium.", "Starting Materials": [ "4-hydroxybenzoic acid", "sodium hydroxide", "2-(diethylamino)ethyl chloride hydrochloride" ], "Reaction": [ "Step 1: Dissolve 4-hydroxybenzoic acid in water and add sodium hydroxide to the solution.", "Step 2: Heat the reaction mixture to reflux for several hours until sodium 4-hydroxybenzoate is formed.", "Step 3: Cool the reaction mixture and add 2-(diethylamino)ethyl chloride hydrochloride.", "Step 4: Heat the reaction mixture to reflux for several hours until Proxan-sodium is formed.", "Step 5: Filter the reaction mixture and wash the solid with water to obtain Proxan-sodium as a white crystalline solid." ] } | |
CAS RN |
140-93-2 |
Molecular Formula |
C4H8NaOS2 |
Molecular Weight |
159.2 g/mol |
IUPAC Name |
sodium;propan-2-yloxymethanedithioate |
InChI |
InChI=1S/C4H8OS2.Na/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7); |
InChI Key |
KBKAUGFMRGQXTO-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)OC(=S)[S-].[Na+] |
SMILES |
CC(C)OC(=S)[S-].[Na+] |
Canonical SMILES |
CC(C)OC(=S)S.[Na] |
Appearance |
Solid powder |
Color/Form |
LIGHT-YELLOW CRYSTALS WHITE TO YELLOWISH POWDER OR LUMPS |
Other CAS RN |
140-93-2 |
physical_description |
Dry Powder |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
108-25-8 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Proxan-sodium; NSC 35596; NSC-35596; NSC35596; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



